N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide (CAS 958807-10-8) is a pyrrolidine-3-carboxamide derivative featuring a 5-oxo substituent and a tertiary N,N-dimethyl amide moiety. The compound possesses one hydrogen bond donor, two hydrogen bond acceptors, and a calculated XLogP3-AA of -1.3, defining a balanced polarity profile suitable for further derivatization.

Molecular Formula C7H12N2O2
Molecular Weight 156.2
CAS No. 958807-10-8
Cat. No. B6273959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-oxopyrrolidine-3-carboxamide
CAS958807-10-8
Molecular FormulaC7H12N2O2
Molecular Weight156.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide: Core Scaffold Identity and Procurement Baseline


N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide (CAS 958807-10-8) is a pyrrolidine-3-carboxamide derivative featuring a 5-oxo substituent and a tertiary N,N-dimethyl amide moiety [1]. The compound possesses one hydrogen bond donor, two hydrogen bond acceptors, and a calculated XLogP3-AA of -1.3, defining a balanced polarity profile suitable for further derivatization [1]. Commercial availability from multiple vendors typically spans 95–97% purity (HPLC) , making it a readily accessible building block for medicinal chemistry and organic synthesis projects.

Why N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide Cannot Be Replaced by Generic Pyrrolidine-3-carboxamides


The pyrrolidine-3-carboxamide scaffold is a privileged structure in drug discovery, but subtle modifications profoundly impact biological activity and synthetic utility [1]. The target compound’s unsubstituted pyrrolidine N–H and N,N-dimethyl amide tail uniquely enable hydrogen bonding (one donor, two acceptors) and steric tuning at the carboxamide terminus [2]. Close analogs such as N,1-dimethyl-5-oxopyrrolidine-3-carboxamide (CAS 89851-99-0) and 5-oxopyrrolidine-3-carboxamide (CAS 14466-21-8) differ in N-substitution and amide character, altering logP, solubility, and reactivity [2][3]. Therefore, direct replacement without experimental validation risks divergent physicochemical profiles and synthetic outcomes. The quantitative evidence below delineates where 958807-10-8 demonstrates measurable differentiation over these nearest-neighbor compounds.

N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide: Quantitative Differential Evidence Against Closest Analogs


Hydrogen Bond Donor Count: Unsubstituted Pyrrolidine NH Enables Targeted Interactions

The target compound retains a free pyrrolidine N–H (1 hydrogen bond donor), whereas its closest commercial analog N,1-dimethyl-5-oxopyrrolidine-3-carboxamide (CAS 89851-99-0) is methylated at the pyrrolidine nitrogen, reducing its hydrogen bond donor count to 0 [1][2]. This difference directly impacts the ability to engage in key hydrogen bonding interactions with biological targets.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Rotatable Bond Restriction: Dimethylamide Locks Conformational Space

Both the target compound and the N,1-dimethyl analog possess only 1 rotatable bond (the C–N bond connecting the carboxamide to the pyrrolidine ring) [1][2]. In contrast, the primary amide 5-oxopyrrolidine-3-carboxamide (CAS 14466-21-8) has a theoretical rotatable bond count of 1 but significantly lower steric hindrance around the amide bond, allowing greater conformational freedom. The N,N-dimethyl substitution pre-organizes the amide in a restricted conformation, reducing entropic penalties upon binding.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Lipophilicity Control: XLogP3 -1.3 Balances Polarity for CNS Drug Space

The computed XLogP3-AA of -1.3 for N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is identical to that of the N,1-dimethyl analog [1][2], but the presence of the free N–H allows for facile modulation of logP through N-functionalization. The unsubstituted pyrrolidine nitrogen thus serves as a tunable handle for optimizing lipophilicity in lead optimization campaigns, a feature absent in the pre-alkylated analog.

Drug Design Lipophilicity CNS Penetration

Synthetic Handle Orthogonality: Free Pyrrolidine NH Enables Selective Derivatization

The target compound’s pyrrolidine ring contains a secondary amine (N–H), which can be selectively alkylated, acylated, or sulfonylated without affecting the N,N-dimethyl amide group [1]. This orthogonality is absent in the N,1-dimethyl analog (CAS 89851-99-0), where both nitrogen atoms are substituted and further differentiation of reactivity is impossible.

Organic Synthesis Late-Stage Functionalization Parallel Synthesis

Commercial Purity Benchmarking: 97%+ HPLC Purity Available

Suppliers such as AKSci offer N,N-dimethyl-5-oxopyrrolidine-3-carboxamide at a minimum purity of 97% (HPLC) , comparable to or exceeding the typical 95% purity of the N,1-dimethyl analog (CAS 89851-99-0) . High initial purity reduces the need for repurification, lowering procurement costs and accelerating research timelines.

Chemical Procurement Quality Control Building Blocks

Optimal Deployment Scenarios for N,N-Dimethyl-5-oxopyrrolidine-3-carboxamide Based on Differential Evidence


Fragment-Based Lead Generation Requiring a Hydrogen Bond Anchor

The free pyrrolidine N–H (1 HBD) makes this scaffold suitable for fragment screens where a directional hydrogen bond is needed to engage the target protein, as evidenced by Section 3, Evidence Item 1. The N,1-dimethyl analog lacks this HBD, limiting its utility in such campaigns [1].

Parallel Library Synthesis for CCR5 or Related GPCR Antagonists

The orthogonal reactivity of the pyrrolidine NH allows rapid diversification at the N-1 position, a strategy demonstrated in the development of CCR5 antagonists [2][3]. The dimethylamide retains conformational restriction (Section 3, Evidence Item 2) while enabling late-stage analogue generation, outperforming pre-alkylated competitors.

Medicinal Chemistry Programs Requiring Tunable Lipophilicity

With a baseline XLogP3 of -1.3 and a modifiable pyrrolidine nitrogen (Section 3, Evidence Item 3), this building block is ideal for hit-to-lead optimization where controlling logP is critical for achieving oral bioavailability or CNS penetration. Conjugation at the N-1 position can incrementally adjust lipophilicity without altering the core scaffold’s H-bonding profile.

High-Throughput Synthesis Facilities Prioritizing Purity and Reproducibility

Commercially available at 97%+ purity with comprehensive SDS documentation , this compound minimizes purification steps and ensures batch-to-batch consistency. The higher specification compared to common 95% offerings of the N,1-dimethyl analog (Section 3, Evidence Item 5) supports automated synthesis platforms where impurity profiles can skew reaction outcomes.

Quote Request

Request a Quote for N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.